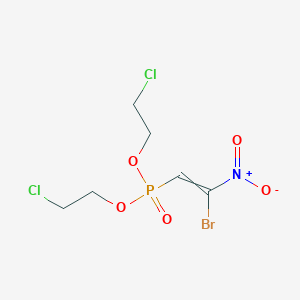![molecular formula C6H6Cl2O B14255869 4-[(1,2-Dichloroethenyl)oxy]but-1-yne CAS No. 380908-14-5](/img/structure/B14255869.png)
4-[(1,2-Dichloroethenyl)oxy]but-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1,2-Dichloroethenyl)oxy]but-1-yne is an organic compound characterized by the presence of a butyne group attached to a dichloroethenyl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2-Dichloroethenyl)oxy]but-1-yne typically involves the reaction of 1,2-dichloroethene with but-1-yne in the presence of a suitable base. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Base: Potassium tert-butoxide or sodium hydride
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1,2-Dichloroethenyl)oxy]but-1-yne undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) in methanol.
Major Products Formed
Oxidation: Epoxides, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted butynes
Aplicaciones Científicas De Investigación
4-[(1,2-Dichloroethenyl)oxy]but-1-yne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(1,2-Dichloroethenyl)oxy]but-1-yne involves its interaction with molecular targets through its reactive functional groups. The dichloroethenyl ether moiety can undergo nucleophilic attack, leading to the formation of intermediates that can further react to produce various products. The butyne group can participate in addition reactions, contributing to the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(1,2-Dichloroethenyl)oxy]but-2-yne
- 4-[(1,2-Dichloroethenyl)oxy]but-1-ene
- 4-[(1,2-Dichloroethenyl)oxy]butane
Uniqueness
4-[(1,2-Dichloroethenyl)oxy]but-1-yne is unique due to the presence of both a butyne and a dichloroethenyl ether moiety, which imparts distinct reactivity and potential applications compared to its similar compounds. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Propiedades
Número CAS |
380908-14-5 |
|---|---|
Fórmula molecular |
C6H6Cl2O |
Peso molecular |
165.01 g/mol |
Nombre IUPAC |
4-(1,2-dichloroethenoxy)but-1-yne |
InChI |
InChI=1S/C6H6Cl2O/c1-2-3-4-9-6(8)5-7/h1,5H,3-4H2 |
Clave InChI |
MNJMSRXICRAAOR-UHFFFAOYSA-N |
SMILES canónico |
C#CCCOC(=CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



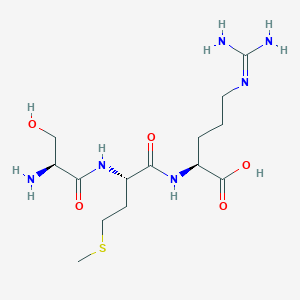
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)
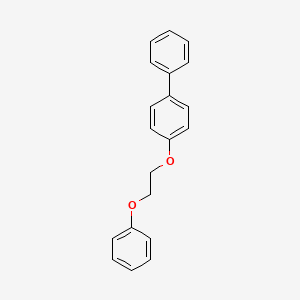
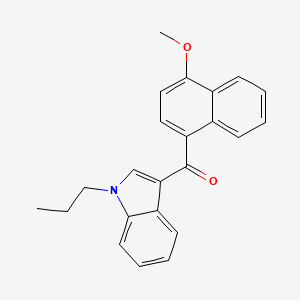
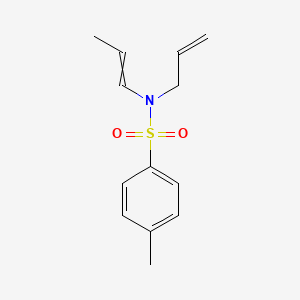
![4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14255830.png)
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)
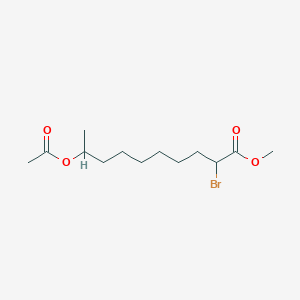
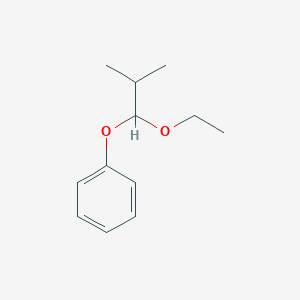

![(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide](/img/structure/B14255856.png)
